

An In-depth Technical Guide to Ethyl 3-bromoisonicotinate

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Compound of Interest

Compound Name: *Ethyl 3-bromoisonicotinate*

Cat. No.: *B189847*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Ethyl 3-bromoisonicotinate** (CAS No: 13959-01-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its preparation, supplemented by predicted and analogous spectroscopic data for characterization.

Molecular Structure and Chemical Identifiers

Ethyl 3-bromoisonicotinate, also known as ethyl 3-bromopyridine-4-carboxylate, is a pyridine derivative functionalized with a bromine atom at the 3-position and an ethyl ester at the 4-position. The bromine atom serves as a versatile handle for a variety of synthetic transformations, particularly metal-catalyzed cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.

[1][2]

Table 1: Chemical Identifiers for **Ethyl 3-bromoisonicotinate**

Identifier	Value
CAS Number	13959-01-8[3]
Molecular Formula	C ₈ H ₈ BrNO ₂ [3]
Molecular Weight	230.06 g/mol
IUPAC Name	ethyl 3-bromopyridine-4-carboxylate[4]
Common Synonyms	Ethyl 3-bromoisonicotinate, 4-Pyridinecarboxylic Acid, 3-Bromo-, Ethyl Ester
SMILES	CCOC(=O)c1ccncc1Br
InChI	InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3

Physicochemical and Spectroscopic Data

Ethyl 3-bromoisonicotinate is typically a colorless to pale yellow liquid or solid, soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water. Detailed experimental spectroscopic data for this specific compound is not readily available in public databases. Therefore, the following tables provide a combination of predicted values and experimental data from close structural analogs, such as **Methyl 3-bromoisonicotinate**, to guide researchers in characterization.

Table 2: Physicochemical Properties

Property	Value/Description
Physical State	Colorless to pale yellow liquid or solid
Solubility	Soluble in ethanol, dichloromethane; less soluble in water
Boiling Point	134 °C at 15 mmHg (for Methyl 3-bromoisonicotinate)
Refractive Index	~1.56 (Predicted, based on Methyl 3-bromoisonicotinate)

Table 3: Predicted ^1H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.80	s	1H	H-2 (Pyridine)	Expected to be a singlet, deshielded by adjacent nitrogen and bromine.
~8.65	d	1H	H-6 (Pyridine)	Expected to be a doublet, coupled to H-5.
~7.80	d	1H	H-5 (Pyridine)	Expected to be a doublet, coupled to H-6.
4.45 - 4.35	q	2H	-O-CH ₂ -CH ₃	Quartet due to coupling with adjacent methyl group.
1.45 - 1.35	t	3H	-O-CH ₂ -CH ₃	Triplet due to coupling with adjacent methylene group.

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Notes
~164.0	C=O (Ester)	Carbonyl carbon chemical shift.
~154.0	C-6 (Pyridine)	Aromatic carbon adjacent to nitrogen.
~151.0	C-2 (Pyridine)	Aromatic carbon adjacent to nitrogen.
~142.0	C-4 (Pyridine)	Aromatic carbon attached to the ester group.
~128.0	C-5 (Pyridine)	Aromatic CH carbon.
~120.0	C-3 (Pyridine)	Aromatic carbon attached to bromine.
~62.0	-O-CH ₂ -CH ₃	Methylene carbon of the ethyl ester.
~14.0	-O-CH ₂ -CH ₃	Methyl carbon of the ethyl ester.

Table 5: Key IR and Mass Spectrometry Data

Technique	Data Type	Expected Values/Observations
IR Spectroscopy	Key Absorptions (cm ⁻¹)	~3100-3000: Aromatic C-H stretch~2980-2850: Aliphatic C-H stretch~1730-1715: C=O (Ester) stretch (strong)~1580, 1470: Pyridine ring C=C and C=N stretches~1250-1100: C-O (Ester) stretch (strong)~700-550: C-Br stretch
Mass Spectrometry (EI)	Key Fragments (m/z)	[M] ⁺ • ≈ 229/231: Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br). [M-29] ⁺ : Loss of ethyl group (-C ₂ H ₅)[M-45] ⁺ : Loss of ethoxy group (-OC ₂ H ₅)

Experimental Protocols

Synthesis of Ethyl 3-bromoisonicotinate

The following protocol is adapted from a peer-reviewed synthesis published in the journal ACS Medicinal Chemistry Letters.[\[2\]](#)

Reaction: Fischer Esterification

3-bromoisonicotinic acid + Ethanol --(H₂SO₄, Reflux)--> **Ethyl 3-bromoisonicotinate**

Materials and Reagents:

- 3-bromoisonicotinic acid (1.0 eq)
- Anhydrous Ethanol (used as solvent and reagent)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 eq)
- Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

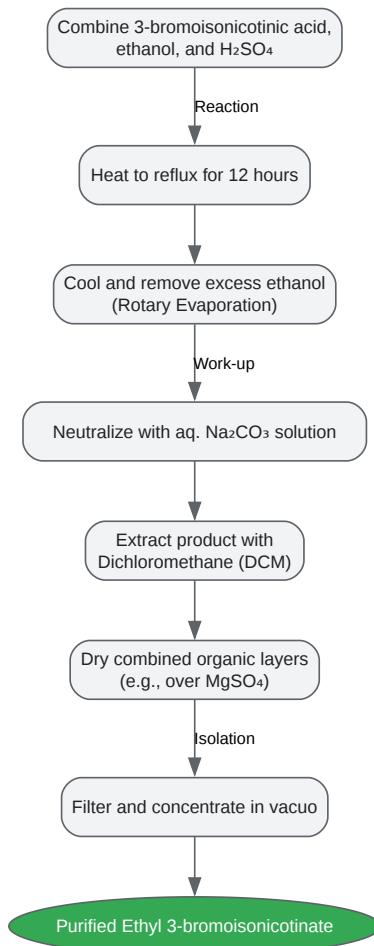
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-bromoisonicotinic acid (e.g., 34 g, 168.3 mmol) in ethanol (500 mL) in a round-bottom flask, add concentrated sulfuric acid (38 mL) dropwise with stirring.
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
- Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of Na_2CO_3 until the pH is neutral to slightly basic (pH ~7-8). Caution: CO_2 gas evolution will occur.
- Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (e.g., 3 x 100 mL).
- Combine the organic layers and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualized Workflows and Structures

Molecular Structure Diagram



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